molecular formula C43H49NO19 B1588213 Wilfordine CAS No. 37239-51-3

Wilfordine

Cat. No. B1588213
CAS RN: 37239-51-3
M. Wt: 883.8 g/mol
InChI Key: XQDBHSNYTFRCNJ-VZMMHOHCSA-N
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Description

Wilfordine is an alkaloid isolated from the roots of Tripterygium wilfordii . It is a type of sesquiterpenoid . The molecular formula of Wilfordine is C43H49NO19 .


Synthesis Analysis

The synthesis of Wilfordine involves the biosynthesis of farnesyl pyrophosphate (FPP), which is an important precursor of sesquiterpenoids such as Wilfordine . The process is catalyzed by Farnesylpyrophosphate synthase (FPS) from Tripterygium wilfordii . An enantioselective synthetic route to hydroxywilfordic acid, a key subunit of sesquiterpene pyridine alkaloids such as wilfortrine, was developed .


Molecular Structure Analysis

The molecular weight of Wilfordine is 883.84 . The structure of Wilfordine is classified under Terpenoids Sesquiterpenes .


Chemical Reactions Analysis

The chemical reactions involving Wilfordine are not explicitly mentioned in the retrieved sources .


Physical And Chemical Properties Analysis

Wilfordine appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Rheumatic and Autoimmune Diseases

    • Field: Rheumatology, Immunology
    • Application: TwHF has been widely studied for its application in the treatment of autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis .
    • Method: The active metabolites of T. wilfordii have been demonstrated to inhibit immune cell activation, regulate the production of inflammatory factors, and modulate the immune system .
    • Results: Preparations of Tripterygium wilfordii have anti-inflammatory, immunomodulatory, and immunosuppressive effects, which effectively improve the symptoms and quality of life of patients with autoimmune diseases .
  • Cancer Treatment

    • Field: Oncology
    • Application: The pentacyclic triterpenoid celastrol, a major bioactive metabolite of T. wilfordii, has been identified to have antitumor properties .
    • Method: Celastrol’s diverse biological properties have been studied for their potential application in cancer treatment .
    • Results: While research is ongoing, celastrol’s antitumor effects show promise for future applications in oncology .
  • Neuroprotection

    • Field: Neurology
    • Application: The pentacyclic triterpenoid celastrol, a major bioactive metabolite of T. wilfordii, has been identified to have neuroprotective effects .
    • Method: The neuroprotective properties of celastrol are being studied for their potential application in neurology .
    • Results: While research is ongoing, celastrol’s neuroprotective effects show promise for future applications in neurology .
  • Immunomodulation

    • Field: Immunology
    • Application: Triptolide, a compound derived from T. wilfordii, can promote the differentiation of spleen DCs to CD11clow DCs, and then promote the transformation of Th1 cells into Th2 cells, inhibiting the immune function of T cells .
    • Method: The immunomodulatory properties of triptolide are being studied for their potential application in immunology .
    • Results: While research is ongoing, triptolide’s immunomodulatory effects show promise for future applications in immunology .

Safety And Hazards

Wilfordine should be handled with care to avoid contact with eyes, skin, and clothing. Ingestion and inhalation should be avoided. It should be kept away from sources of ignition .

properties

IUPAC Name

[20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H49NO19/c1-21(45)55-20-42-34(59-24(4)48)30(57-22(2)46)29-32(58-23(3)47)43(42)41(8,54)33(31(35(42)60-25(5)49)61-36(50)26-13-10-9-11-14-26)62-38(52)39(6,53)17-16-28-27(15-12-18-44-28)37(51)56-19-40(29,7)63-43/h9-15,18,29-35,53-54H,16-17,19-20H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDBHSNYTFRCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C(CCC6=C(C=CC=N6)C(=O)OCC3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H49NO19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

883.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Wtlfordine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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